3-(Isocyanatomethyl)pentane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(isocyanatomethyl)pentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-3-7(4-2)5-8-6-9/h7H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCKFEFIZJHSCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947612-23-9 | |
| Record name | 3-(isocyanatomethyl)pentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reaction Chemistry and Mechanistic Investigations of 3 Isocyanatomethyl Pentane
Urethane (B1682113) Formation Mechanisms and Kinetics with Polyols
The fundamental reaction in polyurethane synthesis is the polyaddition of an isocyanate with a polyol (a compound with multiple hydroxyl groups). acs.org In the absence of a catalyst, the reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. This is followed by a proton transfer to the nitrogen atom, resulting in the formation of a urethane linkage. acs.orgmdpi.com
The general mechanism is as follows: Step 1: Nucleophilic attack R-N=C=O + R'-OH → R-NH-C(=O)-O-R'
The reaction is exothermic, with a heat of formation typically ranging from -22 to -25 kcal/mol, and is largely independent of the alcohol's nature (primary or secondary) or the isocyanate's structure. ebrary.net
Interactive Table: Enthalpy of Urethane Formation for Various Isocyanates This table shows the heat of reaction for different isocyanates with alcohols of varying structures. The data illustrates the typical exothermic nature of urethane formation.
| Isocyanate | Reactant Alcohol | Enthalpy of Formation (kcal/mol) |
| Phenyl isocyanate | n-butyl alcohol | -25.1 |
| Phenyl isocyanate | Isobutyl alcohol | -24.1 |
| Phenyl isocyanate | sec-butyl alcohol | -23.4 |
| o-tolyl isocyanate | n-butyl alcohol | -23.5 |
| o-tolyl isocyanate | Isobutyl alcohol | -22.1 |
| o-tolyl isocyanate | sec-butyl alcohol | -21.7 |
| 2,4-toluene diisocyanate | n-butyl alcohol | -22.0 |
| 2,4-toluene diisocyanate | Isobutyl alcohol | -21.3 |
| 2,4-toluene diisocyanate | sec-butyl alcohol | -20.6 |
Data sourced from reference ebrary.net.
Kinetically, the reaction rate is significantly influenced by the structure of both the isocyanate and the polyol. For instance, primary alcohols are generally more reactive towards isocyanates than secondary alcohols due to reduced steric hindrance. researchgate.netresearchgate.net
Catalysis in Polyurethane and Polyurea Synthesis
To achieve high molecular weight polymers and control reaction rates, catalysts are almost always employed in polyurethane and polyurea synthesis. acs.orgacs.org These catalysts function by activating either the isocyanate or the alcohol/amine component. acs.org They are broadly classified into two main categories: tertiary amines and organometallic compounds. acs.orgl-i.co.uk
Tertiary Amines: Catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) are thought to operate through a "nucleophilic activation" mechanism. The amine forms a complex with the alcohol's hydroxyl group, increasing its nucleophilicity and facilitating its attack on the isocyanate. acs.org Tertiary amines are particularly effective in promoting the water-isocyanate reaction, which is crucial for producing polyurethane foams. l-i.co.uk
Organometallic Compounds: Organotin compounds, such as dibutyltin (B87310) dilaurate (DBTDL), are highly efficient catalysts that function as Lewis acids. l-i.co.ukresearchgate.net The proposed mechanism involves the metal center coordinating with the oxygen atom of the isocyanate group. This coordination increases the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack by the alcohol. l-i.co.uk Due to toxicity concerns, there is growing interest in alternative metal catalysts based on bismuth, zinc, and iron. l-i.co.ukresearchgate.net
Interactive Table: Comparison of Common Polyurethane Catalyst Types This table summarizes the advantages and disadvantages of the main classes of catalysts used in polyurethane chemistry.
| Catalyst Type | Examples | Advantages | Disadvantages | Primary Application |
| Tertiary Amines | DABCO, Triethylamine | Strong promotion of water reaction (blowing), good for foam production. l-i.co.uk | Can have strong odor, less effective for gelling reaction than metal catalysts. l-i.co.uk | Polyurethane Foams |
| Organometallics (Tin) | DBTDL | Highly efficient for urethane (gelling) reaction, effective at low concentrations. l-i.co.ukresearchgate.net | Toxic, environmental concerns, can promote hydrolysis. researchgate.net | Coatings, Adhesives, Sealants, Elastomers (CASE) |
| Organometallics (Non-Tin) | Bismuth carboxylates, Zinc carboxylates | Lower toxicity than tin compounds, highly selective towards urethane reaction. l-i.co.uk | Can be less active than tin catalysts, may require higher concentrations. | CASE applications, "Green" formulations |
Structure-Reactivity Relationships in Isocyanate Addition Reactions
The reactivity of the isocyanate group in 3-(isocyanatomethyl)pentane is dictated by both electronic and steric factors.
Electronic Effects: Aromatic isocyanates, such as toluene (B28343) diisocyanate (TDI), are generally more reactive than aliphatic isocyanates like this compound. The electron-withdrawing nature of the aromatic ring increases the positive charge on the isocyanate carbon, enhancing its electrophilicity. mdpi.com
Steric Effects: The steric environment surrounding the -NCO group significantly impacts its accessibility to nucleophiles. In this compound, the isocyanate group is attached to a primary carbon, which is relatively unhindered. This is in contrast to cycloaliphatic isocyanates like isophorone (B1672270) diisocyanate (IPDI), where the -NCO groups are attached to a bulky ring structure, leading to lower reactivity. mdpi.com The ethyl and propyl groups on the pentane (B18724) backbone of this compound are relatively removed from the reactive center, suggesting moderate reactivity compared to other aliphatic isocyanates.
The general order of reactivity for isocyanates is: Aromatic > Primary Aliphatic > Secondary Aliphatic > Cycloaliphatic.
Reactions with Amines: Urea (B33335) and Biuret Formation
This compound reacts readily with primary and secondary amines to form substituted ureas. This reaction is typically faster and more exothermic than the corresponding reaction with alcohols and usually does not require a catalyst. researchgate.netcommonorganicchemistry.com
Urea Formation: R-N=C=O + R'-NH₂ → R-NH-C(=O)-NH-R'
If an excess of isocyanate is present, the initially formed urea can react with a second molecule of this compound to form a biuret. This reaction is generally slower than urea formation and may require heat. researchgate.netgoogle.com
Biuret Formation: R-NH-C(=O)-NH-R' + R-N=C=O → R-NH-C(=O)-N(R')-C(=O)-NH-R
The formation of biurets creates cross-links in a polymer network, increasing its hardness and thermal stability. However, the production of biuret-modified isocyanates can be challenging because the intermediate urea is often an insoluble solid that reacts further only with difficulty. google.com
Trimerization and Oligomerization Reactions of this compound
In the presence of specific catalysts, such as strong bases (e.g., tertiary amines, alkoxides), isocyanates can undergo self-addition reactions. nih.govnih.gov The most common of these is trimerization, where three isocyanate groups react to form a highly stable, six-membered heterocyclic ring known as an isocyanurate. nih.gov
This cyclotrimerization reaction is a key method for producing polyisocyanates, which are used as cross-linking agents in high-performance coatings to improve chemical resistance and durability. nih.gov
Under certain conditions, isocyanates can also form dimers, known as uretidiones (a four-membered ring structure). However, this dimerization is a reversible reaction, and the trimer is the more thermodynamically stable product, especially at higher temperatures. nih.govnih.gov Higher oligomers, such as pentamers and heptamers, can also form. nih.gov
Hydrolysis Reactions and Carbon Dioxide Generation
This compound reacts with water in a multi-step process. The initial reaction forms an unstable carbamic acid intermediate. nih.govresearchgate.net This intermediate then spontaneously decomposes to yield a primary amine and carbon dioxide gas. nih.gov
Step 1: Carbamic Acid Formation R-N=C=O + H₂O → [R-NH-COOH] (unstable)
Step 2: Decomposition [R-NH-COOH] → R-NH₂ + CO₂ (gas)
The amine produced in this reaction is highly reactive and will immediately react with another isocyanate molecule to form a disubstituted urea, as described in section 3.2. researchgate.net This hydrolysis reaction is fundamental to the production of polyurethane foams, where the liberated carbon dioxide acts as the blowing agent to create the cellular structure. acs.orgresearchgate.net
Chemo- and Regioselective Reactions of the Isocyanate Group
Chemoselectivity: The isocyanate group exhibits high chemoselectivity, reacting preferentially with certain nucleophiles over others. The general order of reactivity of compounds with active hydrogen atoms towards an isocyanate is:
Aliphatic Amine > Aromatic Amine > Primary Alcohol > Water > Secondary Alcohol > Carboxylic Acid > Urea researchgate.net
This predictable reactivity allows for selective reactions in the presence of multiple functional groups. For example, when this compound is added to a mixture containing both amine and hydroxyl groups, it will react almost exclusively with the amine to form a urea before any significant urethane formation occurs.
Regioselectivity: Regioselectivity becomes important when this compound reacts with a molecule containing multiple, non-equivalent reactive sites. For example, in a reaction with a polyol containing both primary and secondary hydroxyl groups, the isocyanate will react preferentially with the less sterically hindered and more nucleophilic primary hydroxyl group. researchgate.net This difference in reactivity is a critical factor in controlling the structure and properties of the resulting polymer.
Applications of 3 Isocyanatomethyl Pentane As a Chemical Building Block
Monomer in Polymer Chemistry
As a monofunctional isocyanate, 3-(isocyanatomethyl)pentane can be utilized as a chain terminator or a modifier in polymerization reactions. However, its primary role as a monomer is realized when used in conjunction with di- or polyfunctional monomers to create polymers with tailored properties.
In the realm of polyurethane chemistry, this compound can be incorporated into polyurethane formulations to control the degree of crosslinking and modify the final properties of elastomers and foams. The reaction of the isocyanate group with polyols (compounds with multiple hydroxyl groups) forms the fundamental urethane (B1682113) linkage.
The branched pentyl group of this compound can influence the morphology and performance of polyurethanes in several ways:
Flexibility and Elasticity: The introduction of the branched aliphatic side chain can disrupt the packing of polymer chains, leading to a lower glass transition temperature (Tg) and enhanced flexibility in the resulting polyurethane elastomers.
Hydrophobicity: The hydrocarbon nature of the pentyl group increases the hydrophobicity of the polymer, which can improve its resistance to moisture and hydrolysis.
Mechanical Properties: By carefully controlling the concentration of this compound in relation to di- or polyisocyanates, the crosslink density can be fine-tuned. This allows for the production of polyurethanes with a wide range of mechanical properties, from soft and flexible to more rigid materials.
| Property | Effect of Incorporating this compound |
| Glass Transition Temperature (Tg) | Decrease |
| Flexibility | Increase |
| Hardness | Decrease |
| Water Repellency | Increase |
Polyurea systems are formed through the rapid reaction of an isocyanate component with a synthetic resin blend containing amine-terminated polymers. wikipedia.org These systems are known for their fast cure times, exceptional durability, and high resistance to chemicals and abrasion. ultimatelinings.com this compound can be introduced into polyurea formulations as a reactive modifier.
The incorporation of this monofunctional isocyanate can serve to:
Enhance Flexibility: Similar to its role in polyurethanes, the branched aliphatic structure can increase the flexibility and crack resistance of the final polyurea coating.
Improve Adhesion: The modification of the polymer backbone with pentyl groups may enhance the wetting and adhesion of the coating to non-polar substrates.
Polyurea coatings are widely used in applications requiring robust protection, such as truck bed liners, secondary containment linings, and protective coatings for concrete and steel. wikipedia.org
Hybrid organic-inorganic materials combine the desirable properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., thermal stability, mechanical strength). The isocyanate group of this compound can react with surface hydroxyl groups present on inorganic materials such as silica, titania, or other metal oxides.
This covalent bonding allows for the integration of the organic pentyl group onto the inorganic surface, leading to materials with:
Modified Surface Properties: The attachment of the hydrophobic pentyl groups can render the surface of the inorganic material more hydrophobic, which is beneficial in applications such as water-repellent coatings and specialized fillers for polymer composites.
Enhanced Dispersibility: Surface modification of inorganic nanoparticles with this compound can improve their dispersion in organic solvents and polymer matrices.
Role in Crosslinking and Curing Formulations
Crosslinking is a critical process in polymer chemistry that involves the formation of a three-dimensional network structure, leading to materials with improved mechanical strength, thermal stability, and chemical resistance. specialchem.com Isocyanates are widely used as crosslinking agents in a variety of formulations. While this compound is a monofunctional isocyanate and cannot form a crosslinked network on its own, it can play a crucial role as a co-crosslinker or modifier in curing formulations.
In systems where di- or polyisocyanates are the primary crosslinking agents, the addition of this compound can:
Improve Compatibility: The aliphatic nature of the pentyl group can enhance the compatibility of the crosslinking package with certain polymer matrices.
Isocyanate-based crosslinkers are commonly employed in the curing of coatings, adhesives, and sealants, where they react with active hydrogen-containing polymers like polyesters, polyacrylates, and epoxy resins. google.com
Precursor for Advanced Organic Synthesis
The high reactivity of the isocyanate group makes this compound a valuable intermediate in advanced organic synthesis for the preparation of a variety of functional molecules.
The reaction of isocyanates with alcohols and amines provides a straightforward and efficient route to the synthesis of carbamates and ureas, respectively.
Carbamate (B1207046) Synthesis: this compound reacts readily with a wide range of alcohols to form N-substituted carbamates. The reaction is typically carried out under mild conditions and often proceeds with high yield. This reaction is a fundamental transformation in organic chemistry and is utilized in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. organic-chemistry.orgnih.gov
Urea (B33335) Synthesis: The reaction with primary or secondary amines yields N,N'-disubstituted ureas. This reaction is also highly efficient and is a common method for the preparation of a diverse array of urea derivatives. researchgate.netorganic-chemistry.org Substituted ureas are an important class of compounds with applications in various fields, including medicinal chemistry and materials science.
The general reactions can be represented as follows:
Carbamate Formation: R-NCO + R'-OH → R-NH-C(=O)-O-R' (where R is the 3-(methyl)pentane group)
Urea Formation: R-NCO + R'R''-NH → R-NH-C(=O)-NR'R'' (where R is the 3-(methyl)pentane group)
| Reactant | Product | Functional Linkage |
| Alcohol | Carbamate | -NH-C(=O)-O- |
| Amine | Urea | -NH-C(=O)-NH- |
Generation of Heterocyclic Compounds from this compound
This compound serves as a versatile chemical building block in the synthesis of a variety of heterocyclic compounds. Its isocyanate functional group is highly electrophilic, readily reacting with nucleophiles to form stable adducts that can subsequently undergo intramolecular cyclization to yield diverse ring systems. This reactivity makes it a valuable precursor for creating libraries of substituted heterocycles for various chemical and pharmaceutical applications. The branched alkyl chain of this compound can also impart unique solubility and conformational properties to the resulting heterocyclic structures.
The primary strategies for generating heterocyclic compounds from this compound involve its reactions with binucleophilic reagents and participation in cycloaddition reactions. These methods provide access to a range of five- and six-membered heterocycles with control over the substitution pattern.
Synthesis of Triazole Derivatives
One of the prominent applications of alkyl isocyanates in heterocyclic synthesis is the formation of triazole rings. Specifically, 1,2,4-triazole derivatives can be readily prepared through the reaction of this compound with hydrazine and its derivatives.
Furthermore, substituted triazoles can be synthesized by reacting this compound with substituted hydrazines or hydrazones. For instance, the reaction with an alkyl hydrazine can lead to the formation of 1-alkyl-3-phenyl-Δ³-1,2,4-triazoline-5-thiones when using a benzoyl isothiocyanate precursor, suggesting a similar reactivity pattern for alkyl isocyanates. nih.gov
A general scheme for the synthesis of a 1,2,4-triazol-3-one from this compound is presented below:
Scheme 1: Synthesis of a 1,2,4-Triazol-3-one Derivative
Table 1: Potential Triazole Derivatives from this compound
| Reagent | Resulting Heterocycle | Key Reaction Type |
|---|---|---|
| Hydrazine Hydrate | 4-(2-ethylbutyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | Addition-Cyclization |
| Phenylhydrazine | 4-(2-ethylbutyl)-1-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one | Addition-Cyclization |
Formation of Hydantoins
Hydantoins, also known as imidazolidine-2,4-diones, are a class of five-membered heterocyclic compounds with significant applications in medicinal chemistry. The synthesis of hydantoins can be efficiently achieved through the reaction of an isocyanate with an α-amino acid or its corresponding ester. researchgate.netnih.gov
The reaction of this compound with an α-amino acid ester, such as ethyl glycinate, proceeds through an initial nucleophilic attack of the amino group on the isocyanate carbon, forming a urea derivative. This intermediate, upon treatment with a base or upon heating, undergoes intramolecular cyclization via the elimination of the alcohol from the ester group to yield the hydantoin ring. This method allows for the introduction of the 2-ethylbutyl group at the N-3 position of the hydantoin core.
Scheme 2: Synthesis of a Hydantoin Derivative
Table 2: Potential Hydantoin Derivatives from this compound
| α-Amino Acid Ester | Resulting Heterocycle | Key Reaction Type |
|---|---|---|
| Ethyl Glycinate | 3-(2-ethylbutyl)imidazolidine-2,4-dione | Addition-Cyclization |
| Methyl Alaninate | 3-(2-ethylbutyl)-5-methylimidazolidine-2,4-dione | Addition-Cyclization |
| Ethyl Phenylalaninate | 5-benzyl-3-(2-ethylbutyl)imidazolidine-2,4-dione | Addition-Cyclization |
[3+2] Cycloaddition Reactions
This compound can participate as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles to form five-membered heterocyclic rings. A notable example is the reaction with organic azides to form triazolinones.
The reaction of an alkyl isocyanate with an organic azide (B81097), typically under thermal conditions, can lead to the formation of a 1,4-disubstituted-Δ²-1,2,4-triazolin-5-one. The mechanism involves the concerted or stepwise addition of the azide to the carbon-nitrogen double bond of the isocyanate. This reaction provides a direct route to highly substituted triazole systems.
While the reaction of isocyanates with azides is a known method for forming heterocyclic rings, the specific conditions and reactivity with a sterically hindered alkyl isocyanate like this compound would require experimental validation.
Scheme 3: Plausible [3+2] Cycloaddition with an Organic Azide
Table 3: Potential Heterocycles from [3+2] Cycloaddition Reactions
| 1,3-Dipole | Resulting Heterocycle Class |
|---|---|
| Phenyl Azide | 1-phenyl-4-(2-ethylbutyl)-1,2,4-triazolidin-5-one |
| Benzyl Azide | 1-benzyl-4-(2-ethylbutyl)-1,2,4-triazolidin-5-one |
Synthesis of Oxadiazole and Thiadiazole Derivatives
The isocyanate functionality of this compound can also be utilized to construct oxadiazole and thiadiazole ring systems. These heterocycles are typically formed through reactions with hydroxylamine or thiosemicarbazide derivatives, respectively.
The reaction of this compound with a substituted hydroxylamine can yield 1,2,4-oxadiazolidin-5-ones. The reaction likely proceeds through the formation of a hydroxyurea intermediate, which then undergoes intramolecular cyclization.
Similarly, reaction with thiosemicarbazide can lead to the formation of 1,3,4-thiadiazole derivatives. The initial adduct, a thiosemicarbazide derivative, can be cyclized under acidic or basic conditions to afford the thiadiazole ring. researchgate.netnanobioletters.com
Table 4: Potential Oxadiazole and Thiadiazole Derivatives
| Reagent | Resulting Heterocycle Class |
|---|---|
| N-Methylhydroxylamine | 2-methyl-4-(2-ethylbutyl)-1,2,4-oxadiazolidin-5-one |
Analytical and Spectroscopic Characterization Techniques for 3 Isocyanatomethyl Pentane and Its Derivatives
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of 3-(Isocyanatomethyl)pentane by probing the interactions of its atoms and bonds with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for providing detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR are employed to confirm its specific structure.
Due to the molecule's symmetry, there are four distinct proton environments and four unique carbon environments. The isocyanate group (-NCO) is strongly electron-withdrawing, which deshields adjacent protons and carbons, causing their signals to appear at a lower field (higher ppm value) in the NMR spectrum.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The predicted chemical shifts and splitting patterns for this compound are based on the analysis of similar alkyl structures. libretexts.org
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The isocyanate carbon itself has a characteristic chemical shift in the 120-130 ppm range. Similar to the proton spectrum, carbons closer to the electron-withdrawing NCO group are shifted downfield. libretexts.orgdocbrown.infolibretexts.org
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Type | Structure Moiety | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹H Splitting | Predicted ¹³C Chemical Shift (δ, ppm) |
| a | CH₃ -CH₂- | ~0.9 | Triplet (t) | ~10-15 |
| b | CH₃-CH₂ - | ~1.4 | Multiplet (m) | ~20-30 |
| c | -CH₂-CH (-CH₂NCO)-CH₂- | ~1.6-1.8 | Multiplet (m) | ~35-45 |
| d | -CH-CH₂ -NCO | ~3.2-3.4 | Doublet (d) | ~45-55 |
| e | -N=C =O | N/A | N/A | ~120-130 |
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are exceptionally well-suited for the detection and confirmation of the isocyanate functional group. triprinceton.org
Infrared (IR) Spectroscopy: The most prominent and diagnostic feature in the IR spectrum of any isocyanate is the intense and sharp absorption band corresponding to the asymmetric stretching vibration of the cumulene (-N=C=O) system. spectroscopyonline.com This peak appears in a region of the spectrum that is typically free from other common functional group absorptions, making it an unambiguous marker for the presence of an isocyanate. spectroscopyonline.comiosrjournals.org For this compound, this band is expected between 2250 and 2280 cm⁻¹. Other expected absorptions include C-H stretching vibrations for the alkyl groups just below 3000 cm⁻¹.
Raman Spectroscopy: The -N=C=O symmetric stretch is also Raman active. Raman spectroscopy can be a complementary technique to IR, particularly for samples in aqueous media, as water is a weak Raman scatterer. mt.com
Table 2: Key Vibrational Modes for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
| Asymmetric stretch (-N=C=O) | IR | 2250 - 2280 | Strong, Sharp |
| Symmetric stretch (-N=C=O) | Raman | ~1400 - 1450 | Moderate to Strong |
| C-H stretch (sp³ C-H) | IR, Raman | 2850 - 2960 | Strong (IR), Moderate (Raman) |
| C-H bend (CH₂, CH₃) | IR, Raman | 1375 - 1465 | Moderate |
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns upon ionization. chemguide.co.uk The molecular formula is C₇H₁₃NO, giving it a molecular weight of approximately 127.18 g/mol .
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 127. The subsequent fragmentation is dominated by the cleavage of C-C bonds, with the charge often being retained by the most stable carbocation. libretexts.org A primary fragmentation pathway would be the loss of an ethyl radical (•CH₂CH₃, 29 Da) to form a stable secondary carbocation at m/z 98. This fragment could be the base peak. docbrown.info
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Formation Pathway |
| 127 | [CH₃CH₂CH(CH₂NCO)CH₂CH₃]⁺ | Molecular Ion (M⁺) |
| 98 | [CH(CH₂NCO)CH₂CH₃]⁺ | Loss of •CH₂CH₃ (M-29) |
| 84 | [CH(CH₃)CH₂NCO]⁺ | Loss of •C₃H₇ (M-43) |
| 70 | [CH₂=CH-CH₂NCO]⁺ | Rearrangement and loss of C₄H₉ |
| 57 | [CH₃CH₂CHCH₃]⁺ | Cleavage at the C-C bond adjacent to the NCO-methyl group |
| 29 | [CH₃CH₂]⁺ | Ethyl cation |
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic methods are essential for separating this compound from reactants, solvents, or byproducts, thereby allowing for its quantification and purity assessment.
Gas chromatography is suitable for the analysis of volatile and thermally stable compounds like this compound. However, due to the high reactivity of the isocyanate group, direct analysis can be challenging. A common and more robust approach involves derivatization. nih.govmdpi.com
The isocyanate is reacted with an excess of a secondary amine, such as di-n-butylamine, to form a stable, less reactive urea (B33335) derivative. researchgate.net The resulting urea can then be readily analyzed by GC, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS) for detection and identification. researchgate.net An alternative indirect method involves quantifying the amount of unreacted di-n-butylamine after the reaction is complete. nih.gov
Table 4: Typical GC Conditions for Analysis of Derivatized this compound
| Parameter | Condition |
| Derivatizing Agent | Di-n-butylamine |
| Column | DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 280 °C at 10-15 °C/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 300 °C |
High-Performance Liquid Chromatography (HPLC) is one of the most widely used techniques for the analysis of isocyanates, largely because it is performed at ambient temperature, which minimizes the degradation of these reactive compounds. epa.gov The analysis almost universally requires a derivatization step to create a stable derivative with a strong chromophore for UV detection or one that is amenable to mass spectrometry. nih.gov
A standard method involves reacting the isocyanate with 1-(2-pyridyl)piperazine (B128488) (1,2-PP). This reaction yields a stable urea derivative that can be easily detected by UV absorbance at approximately 254 nm. epa.gov The separation is typically achieved using reversed-phase chromatography on a C18 column.
Table 5: Typical HPLC Conditions for Analysis of Derivatized this compound
| Parameter | Condition |
| Derivatizing Agent | 1-(2-Pyridyl)piperazine (1,2-PP) |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient of Acetonitrile and Ammonium Acetate Buffer (pH ~6.2) epa.gov |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis Diode Array Detector (DAD) at 254 nm or LC-MS/MS epa.gov |
| Column Temperature | 30-40 °C |
Advanced Characterization of Reaction Products and Polymers
Advanced analytical techniques are employed to elucidate the molecular, thermal, and mechanical properties of the resulting polymeric materials. These techniques include spectroscopy for structural confirmation, chromatography for molecular weight distribution, thermal analysis for stability and phase transitions, and mechanical testing for performance evaluation.
Spectroscopic Analysis:
Fourier-transform infrared (FTIR) spectroscopy is a fundamental tool for confirming the formation of urethane (B1682113) linkages and monitoring the reaction. The disappearance of the strong isocyanate (-N=C=O) stretching band, typically observed around 2270 cm⁻¹, and the appearance of characteristic urethane bands are key indicators of a successful polymerization. These include the N-H stretching vibration (around 3300-3500 cm⁻¹), the carbonyl (C=O) stretching of the urethane group (around 1700-1730 cm⁻¹), and C-N stretching and N-H bending vibrations (around 1530-1540 cm⁻¹). mdpi.com
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed structural information about the polymer. In the ¹H NMR spectrum of a polyurethane derived from an aliphatic isocyanate, characteristic peaks for the protons adjacent to the urethane linkage would be expected. Similarly, the ¹³C NMR spectrum would show distinct chemical shifts for the carbonyl carbon of the urethane group and the carbons of the pentane (B18724) side chain, confirming the incorporation of the this compound monomer into the polymer backbone.
Molecular Weight Determination:
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of polymers. fiveable.mechromatographytoday.comazom.com This technique separates polymer molecules based on their hydrodynamic volume in solution. fiveable.me The results provide crucial information such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which is a measure of the breadth of the molecular weight distribution. fiveable.me For a polyurethane synthesized from this compound, GPC analysis would be essential to correlate the polymerization conditions with the resulting molecular weight and its distribution, which in turn significantly influence the mechanical properties of the material.
Thermal Properties:
The thermal behavior of polymers is critical for defining their processing parameters and service temperature range. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques used for this purpose. mdpi.com
Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. mdpi.com For a polyurethane, DSC can identify the glass transition temperature (Tg) of the soft segments, which relates to the material's flexibility at low temperatures, and the melting temperature (Tm) of any crystalline hard segments.
Interactive Data Table: Illustrative DSC Data for an Aliphatic Polyurethane
| Property | Value (°C) |
|---|---|
| Glass Transition Temperature (Tg) | -35 |
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mdpi.com This analysis provides information on the thermal stability of the polymer and its degradation profile. The onset of decomposition and the temperature at which significant weight loss occurs are key parameters obtained from a TGA thermogram.
Interactive Data Table: Illustrative TGA Data for an Aliphatic Polyurethane
| Parameter | Temperature (°C) |
|---|---|
| Onset of Decomposition (5% weight loss) | 310 |
Mechanical Properties:
Dynamic Mechanical Analysis (DMA) and tensile testing are used to characterize the mechanical and viscoelastic properties of the polymers.
Dynamic Mechanical Analysis (DMA): DMA measures the modulus and damping properties of a material as it is deformed under a periodic stress. It is particularly sensitive to thermal transitions and provides information on the storage modulus (E'), loss modulus (E''), and tan delta (the ratio of E'' to E'). The peak of the tan delta curve is often associated with the glass transition temperature. ntmdt-si.com
Tensile Testing: Tensile tests are performed to determine the fundamental mechanical properties of the material, such as tensile strength, elongation at break, and Young's modulus. These properties are crucial for understanding the polymer's strength and elasticity. ntmdt-si.com
Interactive Data Table: Illustrative Mechanical Properties of an Aliphatic Polyurethane
| Property | Value |
|---|---|
| Tensile Strength | 35 MPa |
| Elongation at Break | 450% |
By employing this suite of advanced characterization techniques, a comprehensive understanding of the structure and properties of polymers derived from this compound can be achieved. The data obtained are essential for optimizing the polymer synthesis, tailoring the material properties for specific applications, and ensuring quality control.
Theoretical and Computational Studies of 3 Isocyanatomethyl Pentane
Quantum Chemical Calculations of Molecular Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of 3-(isocyanatomethyl)pentane. These methods allow for the detailed analysis of its electronic structure, conformational landscape, and inherent reactivity.
The isocyanate (–N=C=O) group is the primary determinant of the chemical reactivity of this compound. Its electronic structure is characterized by a system of cumulative double bonds, creating a unique distribution of electron density. nih.gov The central carbon atom is bonded to two highly electronegative atoms, nitrogen and oxygen, which results in a significant partial positive charge on the carbon atom, making it highly electrophilic. nih.gov Conversely, the nitrogen atom possesses a degree of nucleophilic character. nih.gov
Below is a table of typical calculated electronic properties for a model aliphatic isocyanate, which serves as an analogue for understanding this compound.
| Parameter | Calculated Value | Description |
|---|---|---|
| N=C Bond Length | ~1.20 Å | Represents the double bond character between nitrogen and carbon. |
| C=O Bond Length | ~1.17 Å | Represents the double bond character between carbon and oxygen. |
| N=C=O Bond Angle | ~173° | Indicates a nearly linear arrangement of the isocyanate group. |
| Mulliken Charge on C (NCO) | Positive | Highlights the electrophilic nature of the central carbon atom. |
| Mulliken Charge on O (NCO) | Negative | Indicates high electron density on the oxygen atom. |
| Mulliken Charge on N (NCO) | Negative | Indicates electron density on the nitrogen atom, contributing to its nucleophilicity. |
Note: The values presented are representative of typical aliphatic isocyanates and are derived from general computational chemistry literature.
However, the structure of this compound involves a five-atom chain where steric hindrance can be particularly pronounced. This is known as the "syn-pentane interaction," which occurs when two successive dihedral angles are gauche (+60°) and anti-gauche (-60°), forcing the first and fifth atoms into close proximity. libretexts.orgwikipedia.org This interaction is energetically unfavorable, costing approximately 3.6 kcal/mol relative to the anti-anti conformation, and therefore, the molecule will preferentially adopt conformations that avoid it. libretexts.org
In this compound, the ethyl groups and the isocyanatomethyl group attached to the central carbon (C3) will rotate to minimize these steric clashes. The molecule will likely favor conformations where the bulky groups are oriented away from each other, leading to a complex potential energy surface with several local minima. Computational conformational searches can identify these stable conformers and their relative energies.
| Conformation Type | Relative Energy (kcal/mol) | Description of Steric Interaction |
|---|---|---|
| Anti-Anti | 0.0 | Most stable conformation with minimal steric strain. |
| Anti-Gauche | ~0.9 | Gauche interaction introduces moderate steric strain. |
| Gauche-Gauche (same sign) | ~1.8 | Additive steric strain from two gauche interactions. |
| Gauche-Gauche (opposite sign) | >3.5 | Highly unfavorable due to syn-pentane interaction. wikipedia.org |
Note: Energy values are based on studies of n-pentane and represent the energetic cost of different types of steric interactions applicable to the pentane (B18724) moiety. libretexts.org
Reaction Pathway Modeling and Transition State Analysis
Computational modeling is a key tool for elucidating the mechanisms of reactions involving isocyanates. The primary reaction of this compound is its nucleophilic addition with compounds containing active hydrogen, such as alcohols, amines, or water, to form urethanes, ureas, or carbamic acids, respectively. wikipedia.org
Theoretical studies can map the entire reaction pathway from reactants to products, identifying crucial intermediates and transition states. For the reaction with an alcohol to form a urethane (B1682113), two main mechanisms are often considered: a direct one-step addition or a multi-step pathway, which may be catalyzed by other alcohol molecules or the product itself. nih.gov Quantum chemical calculations can determine the activation energies for these pathways. The reaction proceeds through a transition state where the nucleophile attacks the electrophilic carbon of the isocyanate, and the active hydrogen is transferred to the nitrogen atom. researchgate.net
The branched structure of this compound is expected to have a significant impact on its reactivity due to steric hindrance. The ethyl groups on the pentane chain can shield the electrophilic carbon atom of the isocyanate group, making it less accessible to nucleophiles. researchgate.netmdpi.com This steric effect would likely lead to a higher activation energy and a slower reaction rate compared to a linear aliphatic isocyanate like hexyl isocyanate. mdpi.com Computational studies on similar systems have shown that increased steric hindrance around the reactive site leads to higher reaction barriers. researchgate.net
Prediction of Spectroscopic Properties
Quantum chemical calculations can accurately predict various spectroscopic properties of molecules, including vibrational (infrared and Raman) spectra. computabio.com These predictions are invaluable for interpreting experimental spectra and identifying characteristic vibrational modes.
For this compound, the most prominent feature in its predicted infrared spectrum would be the very strong and sharp absorption band corresponding to the asymmetric stretching vibration of the N=C=O group. spectroscopyonline.com This peak is highly characteristic of isocyanates and typically appears in the 2240–2280 cm⁻¹ region. spectroscopyonline.com Other predictable vibrations include the symmetric stretch of the NCO group, C-H stretching and bending modes of the pentane chain, and various skeletal vibrations.
Computational methods like DFT, often using basis sets such as 6-311++G**, can calculate the harmonic vibrational frequencies and their corresponding intensities. nih.gov These theoretical frequencies are often systematically scaled to better match experimental values.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| N=C=O Asymmetric Stretch | 2240 - 2280 | Very Strong |
| C-H Stretch (sp³ CH₂, CH₃) | 2850 - 3000 | Medium to Strong |
| N=C=O Symmetric Stretch | ~1410 - 1450 | Variable |
| CH₂/CH₃ Bending | 1375 - 1470 | Medium |
| N=C=O Bending | ~570 - 650 | Medium |
Note: The frequency ranges are based on computational and experimental data for various aliphatic isocyanates. spectroscopyonline.comnih.gov
Molecular Dynamics Simulations of Polymerization Processes Involving this compound
Molecular dynamics (MD) simulations are a powerful computational technique for modeling the behavior of large systems of molecules over time, making them ideal for studying polymerization processes. acs.org While quantum chemical calculations focus on the details of a single reaction, MD simulations can model the collective interactions of thousands of monomers as they react to form polymer chains.
An MD simulation of the polymerization of this compound, for instance in a reaction with a diol to form a polyurethane, would begin by constructing a simulation box containing a representative number of monomer molecules. Using a reactive force field, the simulation can model the step-growth polymerization process, tracking the formation of urethane linkages and the growth of polymer chains. acs.org
A key focus of such simulations would be to understand the influence of the branched pentyl side chain on the resulting polymer's structure and properties. Compared to a polymer made from a linear isocyanate monomer, the bulky side chains of the this compound units would likely:
Reduce chain packing efficiency: The irregular shape of the side chains would hinder the ability of the polymer backbones to pack closely together.
Increase free volume: The inefficient packing would result in more empty space within the polymer matrix.
Affect chain dynamics: The side chains would restrict the rotational and translational motion of the polymer backbone, potentially leading to a higher glass transition temperature (Tg) compared to a more flexible linear analogue.
Alter mechanical properties: The steric hindrance from the branches could influence properties like elasticity and tensile strength.
MD simulations can provide quantitative predictions for these properties by analyzing the trajectories of the atoms over the course of the simulation. uclouvain.be These simulations serve as a "computational microscope," offering insights into the structure-property relationships of polymers derived from branched monomers. nih.gov
Future Research Directions and Emerging Applications
Sustainable Synthesis Routes for Branched Aliphatic Isocyanates
The traditional synthesis of isocyanates relies on the use of highly toxic phosgene (B1210022), prompting extensive research into safer, more sustainable alternatives. Future research for branched aliphatic isocyanates like 3-(Isocyanatomethyl)pentane is centered on non-phosgene routes that align with the principles of green chemistry. These methods aim to reduce hazardous intermediates and byproducts, utilize renewable feedstocks, and improve energy efficiency.
Key phosgene-free approaches under investigation include:
Reductive Carbonylation: This direct method involves the reaction of nitro compounds with carbon monoxide, offering a more concise pathway to isocyanates.
Carbamate (B1207046) Decomposition: A two-step process where an amine first reacts to form a carbamate, which is then thermally decomposed to yield the isocyanate. This route avoids the use of phosgene and is considered a leading green alternative. Variations include the use of dimethyl carbonate or urea (B33335) as reactants.
Rearrangement Reactions: Methods like the Curtius, Hofmann, or Lossen rearrangements can produce isocyanates from carboxylic acid derivatives. While effective at the lab scale, their use of potentially unstable azide (B81097) intermediates presents challenges for large-scale industrial production.
The development of bio-based feedstocks is another critical frontier. Research into deriving aliphatic diamines from renewable resources like vegetable oils or fatty acids could provide a sustainable starting point for the synthesis of branched isocyanates, significantly lowering the environmental footprint of the resulting polyurethanes.
| Synthesis Route | Description | Key Advantages | Research Focus |
| Carbamate Decomposition | Two-step process involving formation and subsequent thermal cracking of a carbamate intermediate. | Avoids phosgene; can use greener reagents like dimethyl carbonate. | Development of efficient, recyclable catalysts; optimizing decomposition conditions. |
| Reductive Carbonylation | Direct reaction of a nitro-precursor with carbon monoxide. | Atom-efficient, one-step process. | Catalyst design to improve selectivity and reduce harsh reaction conditions. |
| Curtius Rearrangement | Involves the thermal decomposition of an acyl azide derived from a carboxylic acid. | Versatile for lab-scale synthesis from bio-based acids. | Improving safety for scale-up; development of flow chemistry processes. |
| Bio-based Feedstocks | Utilization of renewable resources such as plant oils or amino acids to produce isocyanate precursors. | Reduces reliance on fossil fuels; potential for biodegradable products. | Efficient conversion of biomass to chemical intermediates. |
Development of Novel Polymer Architectures utilizing this compound
The distinct structure of this compound, featuring a branched alkyl chain, is a key element for designing novel polymer architectures. This branching can disrupt chain packing and reduce crystallinity in polyurethanes, leading to materials with lower modulus, enhanced flexibility, and improved optical clarity. These properties are highly desirable in applications such as coatings, adhesives, and elastomers. researchgate.net
Future research will likely explore the creation of:
High-Performance Elastomers: By reacting this compound with various polyols, it is possible to create soft segments in polyurethane chains that, due to the branched structure, resist crystallization at low temperatures, maintaining elastomeric properties over a wide temperature range.
Advanced Coatings: Aliphatic isocyanates are known for their excellent UV stability, making them ideal for durable outdoor coatings. researchgate.net The branched nature of this compound can improve solubility and reduce the viscosity of prepolymer formulations, allowing for higher solids content and lower volatile organic compound (VOC) emissions.
Cross-linked Networks: The isocyanate group can undergo cyclotrimerization to form highly stable isocyanurate rings. Utilizing this compound as a building block for polyisocyanurate (PIR) foams or networks can lead to materials with enhanced thermal stability and flame retardancy due to the high cross-link density. researchgate.net
The ability to precisely control the polymer architecture by incorporating branched structures opens avenues for materials with tailored mechanical and thermal properties.
Catalytic Approaches for Selective Transformations
Catalysis is fundamental to polyurethane chemistry, controlling the rate and selectivity of the isocyanate reactions. For this compound, future research will focus on developing catalysts that can selectively direct its transformations, enhancing product purity and performance. Systems crosslinked with aliphatic isocyanates are particularly dependent on catalysts to achieve sufficient reaction rates. mdpi.com
Key areas of catalytic research include:
Selective Gelling Catalysts: The primary reaction in polyurethane formation is the "gelling" reaction between the isocyanate and a hydroxyl group from a polyol. Catalysts based on metals like tin, bismuth, and zirconium are widely used. process-insights.comresearchgate.net Future work aims to develop catalysts with higher selectivity for the isocyanate-hydroxyl reaction over side reactions, such as the reaction with water (blowing reaction). rsc.org Zirconium-based catalysts, for instance, have shown promise in selectively catalyzing the hydroxyl reaction, which is advantageous in water-borne polyurethane systems. mdpi.comthermofisher.com
Organocatalysts: To move away from potentially toxic metal catalysts, organocatalysis has emerged as a powerful alternative. researchgate.net Organic bases like N-heterocyclic carbenes (NHCs), amidines, and guanidines have proven effective in catalyzing urethane (B1682113) formation, offering a metal-free route to polyurethanes. researchgate.net
Catalysts for Trimerization: Specific catalysts, often based on potassium salts, are used to promote the cyclotrimerization of isocyanates into isocyanurate rings. unt.edu Research is focused on developing catalysts that allow for controlled trimerization, enabling the formation of highly cross-linked networks with superior thermal properties without premature gelation.
| Catalyst Type | Mechanism of Action | Advantages | Emerging Trends |
| Organotin Compounds | Lewis acid mechanism; activates the isocyanate group. researchgate.net | Highly efficient and versatile. mdpi.com | Phasing out due to environmental and toxicity concerns. |
| Bismuth/Zinc Carboxylates | Insertion mechanism; activates the hydroxyl group. process-insights.comresearchgate.net | Lower toxicity than tin; good hydrolytic stability. | Development of synergistic bismuth/zinc blends for balanced reactivity. |
| Zirconium Chelates | Insertion mechanism; highly selective for isocyanate-hydroxyl reaction. rsc.orgthermofisher.com | Excellent for water-borne systems; reduces side reactions like CO2 formation. | Design of new ligands to fine-tune activity and pot life. |
| Organocatalysts (e.g., NHCs, Amidines) | Nucleophilic or base activation of the alcohol. researchgate.net | Metal-free; can offer high activity and selectivity. | Design of latent organocatalysts that activate under specific conditions (e.g., heat). |
Integration into Responsive Materials and Smart Polymers
"Smart" polymers that respond to external stimuli such as heat, light, or mechanical force represent a major direction in materials science. The incorporation of this compound into polymer networks is a promising strategy for creating such responsive materials.
Shape Memory Polyurethanes (SMPUs): SMPUs can be deformed and fixed into a temporary shape, recovering their original form upon exposure to a stimulus like heat. researchgate.netresearchgate.net The hard and soft segment morphology of polyurethanes is key to this effect. The branched structure of this compound can be used to precisely tune the glass transition temperature (Tg) of the hard segments, which often serves as the switching temperature for the shape memory effect. researchgate.net
Self-Healing Materials: Polyurethanes are excellent candidates for self-healing elastomers due to the presence of reversible hydrogen bonds within the hard segments. mdpi.com Furthermore, dynamic covalent bonds, such as disulfide bonds or reversible urethane linkages from phenolic hydroxyls, can be incorporated into the polymer backbone. rsc.orgnih.gov Aliphatic isocyanates are particularly suited for creating durable, self-healing materials with good optical transparency and weather resistance. rsc.orgmdpi.com The structure of this compound could be used to modulate the mobility of polymer chains and the kinetics of bond reformation, thereby optimizing healing efficiency.
The use of aliphatic isocyanates like this compound is advantageous in these applications due to the enhanced UV stability they impart, preventing yellowing and degradation in applications exposed to sunlight. mdpi.com
Advanced Characterization Techniques for In-Situ Monitoring of Reactions
To optimize the synthesis of polymers from this compound and control their final properties, advanced characterization techniques for real-time, in-situ monitoring are crucial. These Process Analytical Technologies (PAT) provide a deeper understanding of reaction kinetics and mechanisms, moving beyond traditional offline analysis. mt.com
FTIR and NIR Spectroscopy: Fourier Transform Infrared (FTIR) and Near-Infrared (NIR) spectroscopy are powerful tools for monitoring polyurethane synthesis. process-insights.comazom.com The distinct absorption band of the isocyanate group (~2270 cm⁻¹) allows for precise tracking of its consumption throughout the reaction. researchgate.netazom.com Fiber-optic probes enable these measurements to be taken in real-time directly within the reaction vessel, providing immediate data on conversion rates and reaction endpoints. process-insights.comresearchgate.net
Rheology Coupled with Spectroscopy: Combining rheological measurements with FTIR spectroscopy (e.g., Rheo-FTIR) allows for the simultaneous analysis of chemical and physical changes during curing. thermofisher.com This technique can correlate the formation of urethane or isocyanurate linkages with the increase in viscosity and the development of the polymer network's viscoelastic properties, providing critical information on gelation and vitrification. thermofisher.com
Dielectric Analysis (DEA): DEA measures changes in the dielectric properties (permittivity and loss factor) of the material as it cures. usda.gov The mobility of ions and dipoles within the reacting mixture changes as the polymer network forms, which can be monitored in-situ by embedding small sensors within the material. This technique is particularly useful for monitoring the cure state of adhesives and composites in complex manufacturing processes. usda.gov
These advanced analytical methods are essential for developing robust and reproducible manufacturing processes for materials based on this compound, ensuring consistent quality and performance.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 3-(Isocyanatomethyl)pentane, and how can purity be validated?
- Methodology : Synthesize via phosgenation of the corresponding amine (e.g., 3-aminomethylpentane) under inert conditions. Purify via fractional distillation. Validate purity using gas chromatography (GC) with flame ionization detection (FID) and confirm structural integrity via <sup>1</sup>H/<sup>13</sup>C NMR (observe characteristic isocyanate carbonyl signals at ~2250 cm<sup>-1</sup> in IR spectroscopy) .
- Data Validation : Compare retention indices in GC with commercial isocyanate standards (e.g., pentyl isocyanate) .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Safety Protocols : Store under inert atmosphere (argon/nitrogen) at ≤4°C to prevent moisture-induced hydrolysis. Use explosion-proof refrigerators due to flammability (similar to pentane derivatives) .
- Reactivity Mitigation : Conduct reactions in fume hoods with PPE (nitrile gloves, face shields) to avoid inhalation/contact toxicity .
Q. What spectroscopic techniques are optimal for characterizing this compound?
- Structural Confirmation :
- IR Spectroscopy : Detect N=C=O asymmetric stretching at 2260–2275 cm<sup>-1</sup> .
- NMR : Use deuterated chloroform (CDCl3) to resolve methylene (-CH2NCO) and backbone proton splitting patterns .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of this compound in nucleophilic addition reactions?
- Experimental Design : Compare kinetics of reactions with primary vs. secondary amines (e.g., aniline vs. cyclohexylamine) in polar aprotic solvents (e.g., THF). Monitor progress via <sup>13</sup>C NMR to track urea/thiourea formation .
- Data Interpretation : Use Eyring plots to correlate temperature-dependent rate constants with activation parameters (Δ<sup>‡</sup>H and Δ<sup>‡</sup>S) .
Q. What computational methods are suitable for modeling the thermochemistry of this compound?
- DFT Approaches : Optimize geometry at the B3LYP/6-31G(d) level. Calculate enthalpy of formation (ΔfH°) using isodesmic reactions with reference compounds (e.g., methyl isocyanate) .
- Validation : Compare computed vs. experimental vaporization enthalpies (ΔvapH) from NIST WebBook data for analogous alkanes .
Q. How do steric and electronic effects impact the stability of this compound under catalytic conditions?
- Catalytic Screening : Test transition-metal catalysts (e.g., Pd/C, CuI) in trimerization reactions to form isocyanurates. Analyze product distribution via HPLC-UV .
- Steric Analysis : Use molecular dynamics (MD) simulations to quantify steric hindrance around the isocyanate group using Tolman cone angles .
Data Contradiction Resolution
Q. How can discrepancies in reported boiling points for this compound derivatives be resolved?
- Root Cause : Impurities (e.g., residual amines) or inconsistent pressure conditions.
- Methodology : Re-measure boiling points using calibrated ebulliometry under reduced pressure (e.g., 15 Torr) and cross-reference with NIST’s critical temperature (Tc) and pressure (Pc) data for pentane analogs .
Q. Why do computational models overestimate the reactivity of this compound in some studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
